

# Application Notes and Protocols for the Beneficiation of Industrial-Grade Nepheline Syenite

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## Compound of Interest

Compound Name: Nepheline syenite

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These application notes provide detailed protocols for the beneficiation of industrial-grade **nepheline syenite**, a critical raw material in the glass and ceramics industries. The primary objective of these processes is to reduce the content of impurities, particularly iron-bearing minerals, titanium oxides, mica, and calcite, which can adversely affect the quality of the final products.<sup>[1][2][3]</sup> The following sections detail the necessary steps, from initial crushing and grinding to magnetic separation and froth flotation, to upgrade the quality of **nepheline syenite** ore.

## Overview of Beneficiation Strategy

The beneficiation of **nepheline syenite** typically involves a multi-stage approach to effectively remove various impurities. A common strategy includes:

- **Comminution:** Crushing and grinding the raw ore to liberate the valuable minerals from the gangue.
- **Magnetic Separation:** Removing strongly and weakly magnetic minerals, primarily iron oxides.
- **Froth Flotation:** Sequentially removing non-magnetic impurities like calcite and mica.

This integrated approach ensures the production of a high-quality **nepheline syenite** concentrate suitable for demanding industrial applications.[1][4][5]

## Experimental Protocols

### Protocol 1: Sample Preparation and Comminution

Objective: To reduce the particle size of the raw **nepheline syenite** ore to liberate valuable minerals for subsequent separation processes.

Methodology:

- Primary Crushing: The raw **nepheline syenite** ore is first crushed using a laboratory jaw crusher to a size of approximately -10 mm.[1]
- Secondary Crushing: The crushed material is then fed into a cone or roll crusher to achieve a finer particle size, typically below 50mm.[6] For certain applications, the material is further crushed to -8 mm or -2 mm.[1][4]
- Grinding:
  - For magnetic separation, the crushed ore is ground in a rod mill to achieve a particle size of 100% passing -0.297 mm.[4]
  - For flotation, the non-magnetic concentrate from the magnetic separation stage is wet ground in a ball mill to a target size of -74  $\mu\text{m}$ . [4]
- Sizing/Classification: The ground material is sieved to obtain specific particle size fractions for subsequent experiments. For instance, for dry magnetic separation, fractions such as -2+1 mm, -1+0.425 mm, -0.425+0.250 mm, and -0.250+0.150 mm can be prepared.[1] For flotation, a size fraction of -212+38  $\mu\text{m}$  is often used after desliming to remove particles finer than 38  $\mu\text{m}$ . [1]

### Protocol 2: Magnetic Separation

Objective: To remove iron-bearing magnetic minerals from the **nepheline syenite**.

Methodology:

- Low-Intensity Magnetic Separation (Optional): The crushed and ground ore is first passed through a low-intensity drum separator to remove highly magnetic minerals like magnetite.<sup>[7]</sup>
- High-Intensity Dry Magnetic Separation:
  - The non-magnetic product from the low-intensity separation (or the initial feed) is then treated using a high-intensity dry magnetic separator, such as an induced roll or a rare-earth permanent magnetic roll separator (REMS).<sup>[7][8][9]</sup>
  - Key parameters to be optimized include magnetic field strength (e.g., up to 18,000 Gauss), belt or roll speed (e.g., 100-400 rpm), and splitter angles.<sup>[1][9]</sup>
  - The goal is to separate the feebly magnetic minerals, leaving a non-magnetic concentrate with a significantly reduced iron content.

Table 1: Quantitative Data for Dry Magnetic Separation

Parameter	Feed Material	Equipment	Magnetic Field Strength	Belt/Roll Speed	Result	Reference
Fe <sub>2</sub> O <sub>3</sub> Reduction	Nepheline Syenite (-2mm to -0.150mm fractions)	High-Intensity Roller Magnetic Separator	18,000 Gauss	100-400 rpm	Fe <sub>2</sub> O <sub>3</sub> + TiO <sub>2</sub> reduced from 2.50% to 0.06%	[1][2]
Fe <sub>2</sub> O <sub>3</sub> Reduction	Nepheline Syenite	Dings Cross-Belt Separator	1.3 T	2 m/min	Fe <sub>2</sub> O <sub>3</sub> reduced from 7.73% to 2.15%	[4]
Fe <sub>2</sub> O <sub>3</sub> Reduction	Nepheline Syenite	Magnaroll Separator	Not specified	Not specified	Fe <sub>2</sub> O <sub>3</sub> reduced from 6.0% to 0.24% and from 5.3% to 0.28%	[8]

## Protocol 3: Froth Flotation

**Objective:** To sequentially remove non-magnetic impurities such as calcite and mica from the non-magnetic concentrate obtained from magnetic separation.

**Methodology:**

- **Pulp Preparation:** The non-magnetic concentrate is mixed with water in a flotation cell (e.g., a Denver D12 laboratory flotation cell) to form a pulp with a solids concentration of approximately 20-25 wt.%. [4][9]
- **Sequential Flotation:**
  - **Calcite Flotation:**

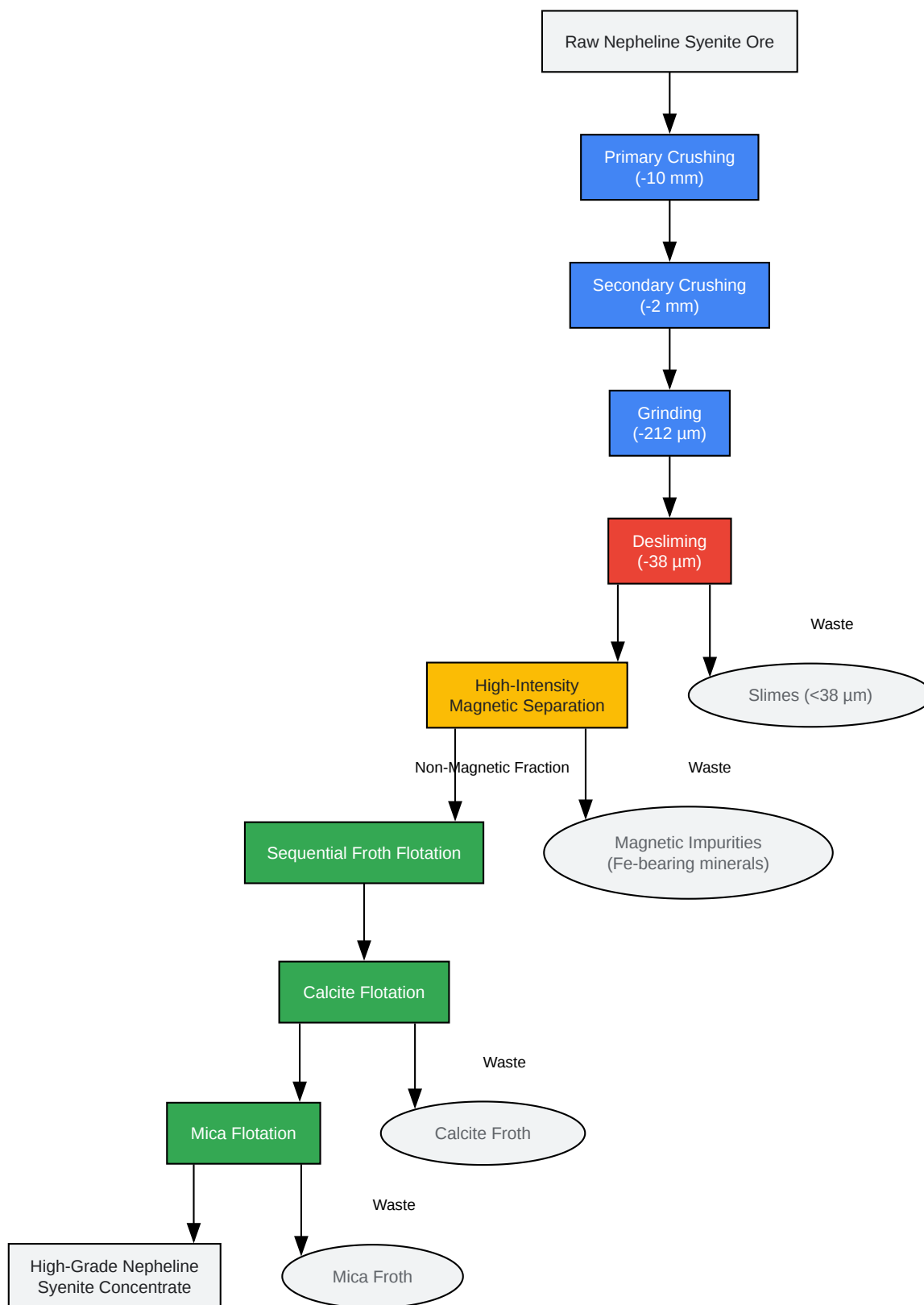
- The pH of the pulp is maintained at its natural level (around 7.9).[1][2]
- A collector, such as DER NA7, is added at a dosage of 500 g/Mg.[1][2]
- The pulp is conditioned for a set time before introducing air to generate froth, which carries the calcite particles and is subsequently removed.
- Mica Flotation:
  - Following calcite removal, the pH of the pulp is adjusted to an acidic range (e.g., 3.1) using a pH regulator like sulfuric acid.[1][2]
  - An amine collector, such as Custamine 9024 or A4, is added at a dosage of 500 g/Mg.[1][2]
  - Similar to calcite flotation, the pulp is conditioned and then aerated to float the mica.
- Iron Oxide Flotation (optional):
  - After mica flotation, the pH can be adjusted to 3-4, and a sulfonate-type collector can be added to float remaining iron-bearing oxide minerals.[4]
- Froth Removal and Concentrate Collection: The froth containing the impurities is skimmed off, and the remaining pulp, which is the purified **nepheline syenite** concentrate, is collected, dewatered, and dried.

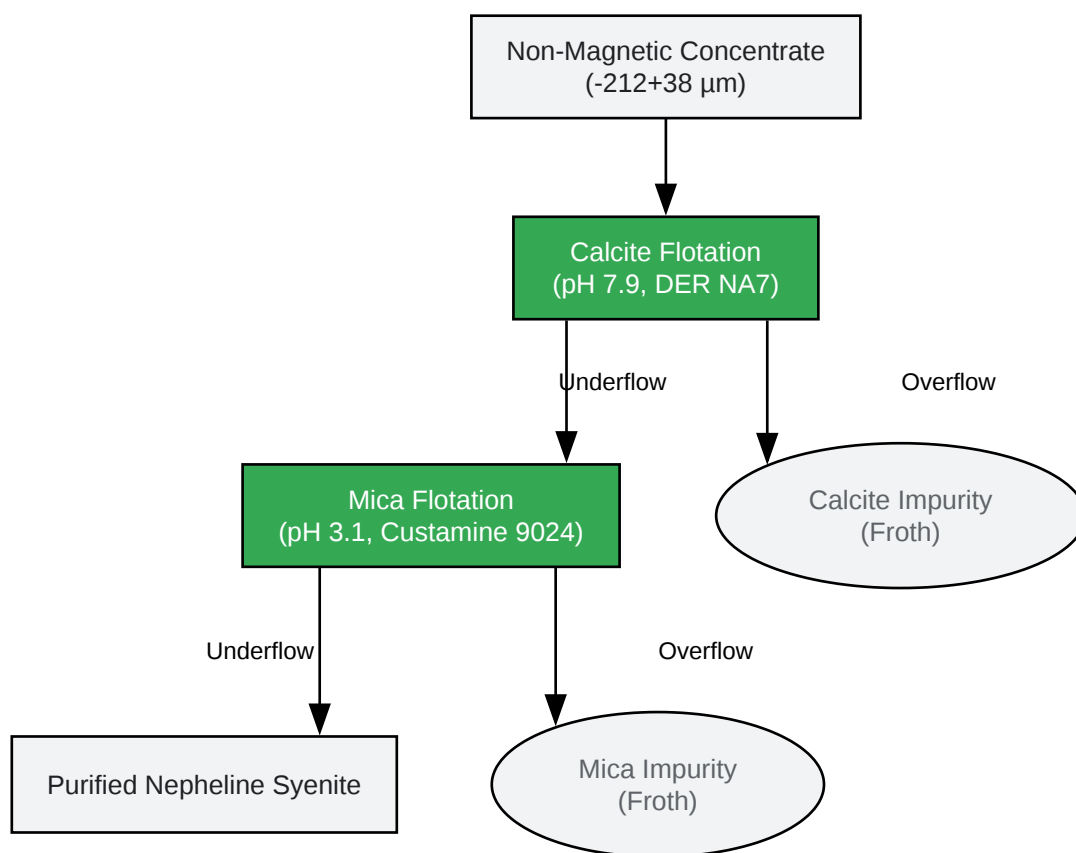
Table 2: Quantitative Data for Froth Flotation

Flotation Stage	Target Impurity	pH	Collector	Collector Dosage (g/Mg)	Result	Reference
Calcite Flotation	Calcite	7.9 (Natural)	DER NA7	500	Part of sequential process to increase albite+micr ocline content	<a href="#">[1]</a> <a href="#">[2]</a>
Mica Flotation	Mica	3.1	Custamine 9024 or A4	500	Part of sequential process to increase albite+micr ocline content to 97%	<a href="#">[1]</a> <a href="#">[2]</a>
Mica Flotation	Mica	2.5 - 3.5	Amine collectors	Not specified	Standard procedure for feldspar flotation	<a href="#">[4]</a>
Iron Oxide Flotation	Iron-bearing oxides	3 - 4	Sulfonate type collectors	Not specified	Standard procedure after mica flotation	<a href="#">[4]</a>

## Visualizations

### Beneficiation Workflow





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